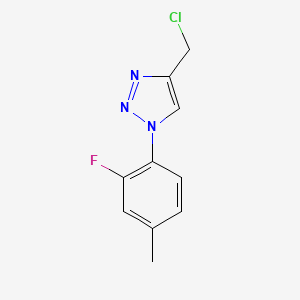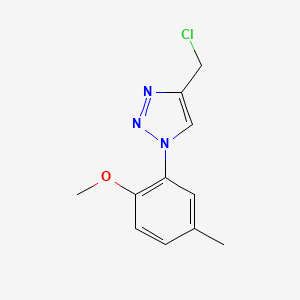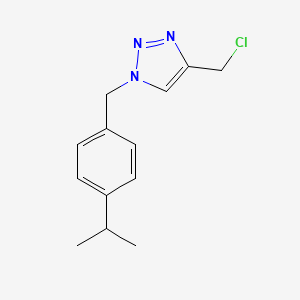
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole, also known as CFT, is a novel triazole compound with a wide range of potential applications in scientific research. It is a highly versatile molecule, with a unique combination of properties that make it ideal for use in a variety of experiments. CFT is a relatively new compound, and as such, it is important to understand its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and potential future directions.
科学的研究の応用
Crystallographic and Molecular Interaction Studies
Research has demonstrated the significance of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives. These interactions are crucial in biological activities and have been extensively studied through techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis. The interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, providing insights into the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization of Energetic Salts
The compound has been involved in the synthesis of triazolyl-functionalized monocationic energetic salts and subsequent protonation to produce diquaternary salts. These salts are characterized by their good thermal stability and relatively high density, making them of interest in various applications (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Modeling and Antimicrobial Studies
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal agents. The research indicates significant antibacterial and antifungal activities, with the structure-activity relationship being explored through molecular docking studies (El-Reedy & Soliman, 2020).
Synthesis of Anticonvulsant Compounds
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole has been used in the synthesis of novel compounds with potential anticonvulsant activities. These compounds have been recommended for further studies due to their significant pharmacological profiles (Perekhoda).
特性
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-10(9(12)4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSAHFHZZVDUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)
![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)
![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
